molecular formula C49H96N2O5 B13362166 Heptadecan-9-yl 8-((3-isobutyramidopropyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate

Heptadecan-9-yl 8-((3-isobutyramidopropyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate

Cat. No.: B13362166
M. Wt: 793.3 g/mol
InChI Key: KPFNNYPGQDYUES-UHFFFAOYSA-N
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Description

Heptadecan-9-yl 8-((3-isobutyramidopropyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its long aliphatic chains and multiple functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptadecan-9-yl 8-((3-isobutyramidopropyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves multiple steps, including the formation of intermediate compounds. One common approach is the reaction of heptadecan-9-ol with 8-((3-isobutyramidopropyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoic acid under specific conditions to form the ester linkage. The reaction typically requires the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, purification steps, such as distillation and chromatography, are employed to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 8-((3-isobutyramidopropyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various derivatives depending on the nucleophile used

Scientific Research Applications

Heptadecan-9-yl 8-((3-isobutyramidopropyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Heptadecan-9-yl 8-((3-isobutyramidopropyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves its interaction with cellular membranes and molecular targets. The compound’s long aliphatic chains allow it to integrate into lipid bilayers, enhancing its ability to deliver therapeutic agents into cells. Additionally, the presence of functional groups, such as amides and esters, facilitates binding to specific receptors and enzymes, modulating various biochemical pathways.

Comparison with Similar Compounds

Heptadecan-9-yl 8-((3-isobutyramidopropyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C49H96N2O5

Molecular Weight

793.3 g/mol

IUPAC Name

nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-(2-methylpropanoylamino)propyl]amino]octanoate

InChI

InChI=1S/C49H96N2O5/c1-6-9-12-15-18-27-34-44-55-47(52)38-30-23-19-25-32-41-51(43-35-40-50-49(54)45(4)5)42-33-26-20-24-31-39-48(53)56-46(36-28-21-16-13-10-7-2)37-29-22-17-14-11-8-3/h45-46H,6-44H2,1-5H3,(H,50,54)

InChI Key

KPFNNYPGQDYUES-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCNC(=O)C(C)C

Origin of Product

United States

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